molecular formula C7H12ClNO2 B3010950 2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride CAS No. 2058326-37-5

2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride

Cat. No.: B3010950
CAS No.: 2058326-37-5
M. Wt: 177.63
InChI Key: SMQCTOZNQFIZMP-UHFFFAOYSA-N
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Description

2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride is a compound with the molecular formula C7H11NO2·HCl. It is a bicyclic compound containing a nitrogen atom, making it part of the azabicyclo family. This compound is often used in various scientific research applications due to its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride typically involves the cyclopropanation of internal alkenes with N-tosylhydrazones using palladium catalysis. This method provides high yields and diastereoselectivities . Another approach involves the metal-catalyzed cyclization of 1,5- and 1,6-enynes, which forms the 3-azabicyclo[3.1.0]hexane skeleton in a single reaction .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, but they likely involve scaling up the aforementioned synthetic routes. The use of transition metal catalysis and cyclopropanation reactions are common in industrial settings due to their efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary but often involve controlled temperatures and specific solvents to ensure high yields and selectivity .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, reduction may yield alcohols, and substitution reactions may yield various substituted derivatives of the original compound .

Scientific Research Applications

2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Used in the production of various chemical products and materials.

Mechanism of Action

The mechanism of action of 2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

    3-Azabicyclo[3.1.0]hexane derivatives: These compounds share the same bicyclic structure but may have different functional groups attached.

    Cycloclavine: An ergot alkaloid with a similar bicyclic structure.

    Indolizomycin: An antibiotic with a related structure.

Uniqueness

2-(3-Azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride is unique due to its specific acetic acid moiety and hydrochloride salt form. This gives it distinct chemical and physical properties compared to other similar compounds, making it valuable for specific research applications .

Properties

IUPAC Name

2-(3-azabicyclo[3.1.0]hexan-3-yl)acetic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO2.ClH/c9-7(10)4-8-2-5-1-6(5)3-8;/h5-6H,1-4H2,(H,9,10);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SMQCTOZNQFIZMP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C1CN(C2)CC(=O)O.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2058326-37-5
Record name 2-{3-azabicyclo[3.1.0]hexan-3-yl}acetic acid hydrochloride
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